Silodosin Beta-D-Glucuronide N-Carboxybenzyl O-Methyl Tri-acetate
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Overview
Description
Silodosin Beta-D-Glucuronide N-Carboxybenzyl O-Methyl Tri-acetate is a complex chemical compound with the molecular formula C46H54F3N3O15 and a molecular weight of 945.93 g/mol . It is an intermediate in the synthesis of Silodosin Beta-D-Glucuronide Sodium Salt, which is an adrenergic alpha-1 antagonist and a metabolite of Silodosin .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silodosin Beta-D-Glucuronide N-Carboxybenzyl O-Methyl Tri-acetate involves multiple steps, starting from the parent compound Silodosin. The process typically includes glucuronidation, carboxybenzylation, and methylation reactions under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistency and efficiency. Quality control measures are implemented at various stages to maintain the integrity of the final product .
Chemical Reactions Analysis
Types of Reactions
Silodosin Beta-D-Glucuronide N-Carboxybenzyl O-Methyl Tri-acetate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pressures to optimize reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives, depending on the substituents introduced .
Scientific Research Applications
Silodosin Beta-D-Glucuronide N-Carboxybenzyl O-Methyl Tri-acetate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its interactions with biological systems, particularly its role as a metabolite of Silodosin.
Medicine: Investigated for its potential therapeutic effects, especially in the treatment of benign prostatic hyperplasia.
Industry: Utilized in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of Silodosin Beta-D-Glucuronide N-Carboxybenzyl O-Methyl Tri-acetate involves its role as a metabolite of Silodosin. It acts as an antagonist of alpha-1 adrenergic receptors, particularly the alpha-1A subtype. By binding to these receptors, it relaxes smooth muscle tissue in the bladder neck, prostate, and prostatic urethra, thereby alleviating symptoms of benign prostatic hyperplasia .
Comparison with Similar Compounds
Similar Compounds
Silodosin: The parent compound, used primarily for the treatment of benign prostatic hyperplasia.
Silodosin Beta-D-Glucuronide Sodium Salt: Another metabolite of Silodosin with similar pharmacological properties.
Uniqueness
Silodosin Beta-D-Glucuronide N-Carboxybenzyl O-Methyl Tri-acetate is unique due to its specific chemical structure and its role as an intermediate in the synthesis of other pharmacologically active compounds. Its ability to undergo various chemical reactions also makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C46H54F3N3O15 |
---|---|
Molecular Weight |
945.9 g/mol |
IUPAC Name |
methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-[3-[7-carbamoyl-5-[(2R)-2-[phenylmethoxycarbonyl-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-2,3-dihydroindol-1-yl]propoxy]oxane-2-carboxylate |
InChI |
InChI=1S/C46H54F3N3O15/c1-27(52(45(58)62-25-31-12-7-6-8-13-31)19-21-60-35-14-9-10-15-36(35)63-26-46(47,48)49)22-32-23-33-16-18-51(37(33)34(24-32)42(50)56)17-11-20-61-44-41(66-30(4)55)39(65-29(3)54)38(64-28(2)53)40(67-44)43(57)59-5/h6-10,12-15,23-24,27,38-41,44H,11,16-22,25-26H2,1-5H3,(H2,50,56)/t27-,38+,39+,40+,41-,44-/m1/s1 |
InChI Key |
DZRNTCOFDRSOTD-RAYBNDBXSA-N |
Isomeric SMILES |
C[C@H](CC1=CC2=C(C(=C1)C(=O)N)N(CC2)CCCO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C)N(CCOC4=CC=CC=C4OCC(F)(F)F)C(=O)OCC5=CC=CC=C5 |
Canonical SMILES |
CC(CC1=CC2=C(C(=C1)C(=O)N)N(CC2)CCCOC3C(C(C(C(O3)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C)N(CCOC4=CC=CC=C4OCC(F)(F)F)C(=O)OCC5=CC=CC=C5 |
Origin of Product |
United States |
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